Potassium Trifluoro(3-methoxybenzyl)borate
Overview
Description
Potassium Trifluoro(3-methoxybenzyl)borate is an organoboron compound with the chemical formula C8H9BF3KO. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Mechanism of Action
Target of Action
Potassium Trifluoro(3-methoxybenzyl)borate is an organoboron compound Organoboron compounds are generally known to interact with various organic compounds in chemical reactions .
Mode of Action
Organoboron compounds are often used in organic synthesis reactions due to their ability to form stable boronic acid surrogates .
Biochemical Pathways
Organoboron compounds are known to be involved in various chemical reactions such as oxidation, ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and suzuki cross-coupling .
Result of Action
As an organoboron compound, it is likely to participate in the formation of new bonds during chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store this compound under inert atmosphere and at temperatures below -20°C . These conditions help maintain the stability of the compound and ensure its effectiveness in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium Trifluoro(3-methoxybenzyl)borate typically involves the reaction of 3-methoxybenzyl bromide with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Potassium Trifluoro(3-methoxybenzyl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different organoboron compounds.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium or nickel catalysts are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various boronic acids, esters, and other organoboron derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium Trifluoro(3-methoxybenzyl)borate has a wide range of applications in scientific research:
Biology: This compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs that have unique therapeutic properties.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
- Potassium Trifluoro(4-methoxybenzyl)borate
- Potassium Trifluoro(3-chlorobenzyl)borate
- Potassium Trifluoro(3-methylbenzyl)borate
Comparison: Potassium Trifluoro(3-methoxybenzyl)borate is unique due to its specific functional group (3-methoxybenzyl), which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers unique advantages in terms of stability and reactivity, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro-[(3-methoxyphenyl)methyl]boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-8-4-2-3-7(5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVSSPPRCLXJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)OC)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569524-37-3 | |
Record name | potassium trifluoro[(3-methoxyphenyl)methyl]boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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